molecular formula C10H11ClFNO B2380132 rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine CAS No. 2044706-18-3

rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

Cat. No.: B2380132
CAS No.: 2044706-18-3
M. Wt: 215.65
InChI Key: ILGZVSPVFCLHES-ZJUUUORDSA-N
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Description

rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine: is a chiral compound featuring a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and an appropriate oxirane derivative.

    Reaction Steps:

    Reaction Conditions: Typical conditions might include the use of polar aprotic solvents, controlled temperatures, and specific catalysts to enhance enantioselectivity.

Industrial Production Methods:

    Scale-Up Considerations: Industrial production would focus on optimizing yield and purity, possibly involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the phenyl ring or the oxolane ring, potentially forming alcohols or amines.

    Substitution: Halogen atoms on the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or amines.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Potential use in studying enzyme interactions due to its chiral nature.

Medicine:

    Drug Development: Halogenated compounds are often explored for their pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry:

    Material Science: Possible applications in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, interacting with active sites through its functional groups.

    Receptor Binding: Potential to bind to biological receptors, influencing signaling pathways.

Comparison with Similar Compounds

  • **2-(4-chlorophenyl)

Properties

IUPAC Name

(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGZVSPVFCLHES-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307780-80-7
Record name rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
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